molecular formula C13H10ClN3O2 B2371443 (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone CAS No. 1436122-89-2

(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone

Cat. No.: B2371443
CAS No.: 1436122-89-2
M. Wt: 275.69
InChI Key: HKTJGPYVYLGNIN-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a fused dihydropyridooxazine moiety.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-11-4-3-9(8-16-11)13(18)17-6-7-19-12-10(17)2-1-5-15-12/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTJGPYVYLGNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1C(=O)C3=CN=C(C=C3)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is subjected to a series of reactions to introduce functional groups necessary for further transformations.

    Cyclization to Form the Oxazinyl Ring: The intermediate is then reacted under specific conditions to form the oxazinyl ring. This step often involves the use of reagents such as sodium hydride and solvents like dimethylformamide.

    Final Coupling Reaction: The chloropyridine and oxazinyl intermediates are coupled under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in the study of biochemical pathways.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for treating various diseases.

    Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Application as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporation into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism by which (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best highlighted through comparison with analogs sharing the dihydropyridooxazine core or chloropyridine substituents. Below is a detailed analysis of four structurally related compounds, supported by synthesis, substituent effects, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight* Synthesis Method (Key Reagents) Potential Biological Relevance Reference
(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone 6-chloropyridin-3-yl, methanone bridge ~318.7 g/mol Not explicitly described; likely via coupling Kinase inhibition (hypothesized)
4-(2-Chloroethyl)-2,3-dihydropyrido[2,3-b][1,4]oxazine 2-chloroethyl substituent on oxazine ring ~210.7 g/mol Cyclization of chloroethyl intermediates Intermediate for bioactive molecules
(3,5-Dibromo-4-hydroxy-phenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone 3,5-dibromo-4-hydroxyphenyl, methanone bridge ~452.1 g/mol Acid chloride coupling with thionyl chloride Antibacterial/antifungal candidate
1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one Propan-1-one substituent ~192.2 g/mol Acylation of dihydropyridooxazine MAPK1 (Erk2) kinase ligand
1-(6-(Dimethoxymethyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one Dimethoxymethyl (pyridine), 2,2-dimethylpropan-1-one ~336.4 g/mol Multi-step acylation and functionalization Solubility-enhanced analog

*Molecular weights calculated from molecular formulas in references.

Key Observations

Substituent Effects on Bioactivity The chlorine atom in the target compound (vs. The methanone bridge (common in ) provides rigidity, whereas bulkier groups like 2,2-dimethylpropan-1-one in could alter solubility or steric interactions.

Synthetic Accessibility The target compound’s synthesis likely involves coupling chloropyridine-carboxylic acid derivatives with dihydropyridooxazine amines, analogous to methods in . Thionyl chloride-mediated acid activation (as in ) is a standard approach for methanone formation.

Biological Implications

  • The MAPK1 ligand in (propan-1-one analog) suggests that the dihydropyridooxazine core is compatible with kinase binding. The chlorine substituent in the target compound may confer selectivity over other analogs.
  • Brominated analogs (e.g., ) are often explored for antimicrobial activity due to halogen-mediated interactions with bacterial enzymes.

Biological Activity

Introduction

The compound (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone , with the CAS number 1436122-89-2, is a heterocyclic organic compound notable for its diverse biological activities. Its structure combines a chlorinated pyridine ring with a dihydropyrido oxazinyl moiety, which contributes to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₁₀ClN₃O₂
Molecular Weight275.69 g/mol
IUPAC NameThis compound
InChI KeyHKTJGPYVYLGNIN-UHFFFAOYSA-N

The biological activity of this compound primarily involves:

Molecular Targets : The compound interacts with specific proteins and enzymes, modulating their activity. This interaction can lead to alterations in various biochemical pathways, impacting cellular processes such as proliferation and apoptosis.

Pathways Involved : Research indicates that the compound may influence pathways related to cancer cell growth and inflammation. It has been suggested that it may act as an inhibitor of certain kinases involved in signal transduction pathways associated with tumor progression.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. In vitro experiments demonstrated cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated antifungal activity against Candida species.

Case Studies

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced cytotoxicity compared to non-chlorinated analogs. The study highlighted the importance of the chlorinated moiety in increasing binding affinity to target proteins involved in cancer cell survival .
  • Antimicrobial Screening : Another research article noted the compound's effectiveness against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized disk diffusion methods to assess antimicrobial efficacy .

Q & A

Q. What are the key synthetic routes for (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes halogenation of pyridine derivatives followed by coupling with nitrogen-containing heterocycles. For example, Friedel-Crafts acylation using AlCl₃ as a catalyst under controlled temperatures (e.g., 0–50°C) is employed to attach the methanone group . Refluxing in polar aprotic solvents like dimethylformamide (DMF) or ethanol is critical for optimizing yields . Table 1 : Common Reaction Conditions
StepReagents/ConditionsYield Range
HalogenationCl₂ or N-chlorosuccinimide (NCS), DCM, RT60-75%
CouplingAlCl₃, DMF, 80°C40-55%

Q. How is the compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the pyridine and dihydropyridooxazinone moieties. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystalline) offers precise bond-length and angle data, as seen in related pyridazine derivatives .

Q. What are the solubility challenges, and how are they addressed?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic groups. Solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures) or surfactants. Molarity calculations based on molecular weight (e.g., 317.75 g/mol) guide solution preparation for biological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

  • Methodological Answer : Yield optimization involves iterative adjustments:
  • Catalyst Screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions.
  • Solvent Effects : Replacing DMF with greener solvents (e.g., acetonitrile) under microwave-assisted conditions for faster reaction kinetics .
  • Purification : Use of column chromatography with gradients (e.g., hexane:ethyl acetate) to isolate high-purity product.

Q. What contradictory data exist regarding biological activity, and how are they resolved?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–20 µM across studies) may arise from assay variability (e.g., bacterial strain differences). Robust protocols include:
  • Standardizing MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.
  • Validating results with orthogonal methods (e.g., time-kill curves) .

Q. How is the compound’s structure-activity relationship (SAR) explored for drug discovery?

  • Methodological Answer : SAR studies focus on:
  • Chlorine Substitution : Replacing the 6-chloro group with fluoro or methyl to modulate electron-withdrawing effects.
  • Heterocycle Modifications : Introducing morpholine or azetidine rings to enhance bioavailability, as seen in related imidazopyridazinones .
    Table 2 : SAR Trends in Analogues
ModificationBiological Activity (IC₅₀)LogP
6-Cl → 6-FImproved kinase inhibition2.1
Oxazinone → PiperidineReduced cytotoxicity1.8

Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?

  • Methodological Answer :
  • In Vitro : HepG2 cell lines for metabolic stability; Caco-2 monolayers for permeability assessment.
  • In Vivo : Rodent models with LC-MS/MS quantification of plasma concentrations. Recent studies highlight hepatic first-pass metabolism as a key clearance pathway .

Data Contradiction Analysis

Q. Why do crystallographic data vary between similar compounds?

  • Methodological Answer : Variations in crystal packing (e.g., hydrogen-bonding networks) arise from solvent of crystallization (e.g., ethanol vs. acetonitrile) or temperature during crystal growth. Comparative analysis using Cambridge Structural Database (CSD) entries resolves these discrepancies .

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